2-[[1-(2-Amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid
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Overview
Description
H-Asp-Pro-pNA, also known as L-aspartyl-L-prolyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. It is composed of aspartic acid (Asp), proline (Pro), and p-nitroaniline (pNA). This compound is particularly useful in studying enzyme activity, especially for enzymes that cleave peptide bonds involving proline residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-Pro-pNA typically involves the stepwise coupling of amino acids and p-nitroaniline. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected aspartic acid is first coupled with proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt). After the formation of the dipeptide, the protecting groups are removed, and the dipeptide is then coupled with p-nitroaniline under similar conditions to yield H-Asp-Pro-pNA .
Industrial Production Methods
Industrial production of H-Asp-Pro-pNA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
H-Asp-Pro-pNA undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The most common reaction is hydrolysis, where the peptide bond between aspartic acid and proline or proline and p-nitroaniline is cleaved by specific enzymes.
Common Reagents and Conditions
Hydrolysis: Enzymes like dipeptidyl peptidase IV (DPP-IV) are commonly used to hydrolyze H-Asp-Pro-pNA.
Oxidation and Reduction: While less common, H-Asp-Pro-pNA can undergo oxidation and reduction reactions under specific conditions.
Major Products
The major products formed from the hydrolysis of H-Asp-Pro-pNA are aspartic acid, proline, and p-nitroaniline. These products can be detected and quantified using spectrophotometric methods .
Scientific Research Applications
H-Asp-Pro-pNA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-Asp-Pro-pNA involves its hydrolysis by specific enzymes. For example, DPP-IV cleaves the peptide bond between proline and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically. The molecular targets are the peptide bonds, and the pathways involved include the catalytic activity of the enzyme and the subsequent release of the chromogenic product .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-pNA: Another chromogenic substrate used to study DPP-IV activity.
Pro-pNA: Used to study prolyl-specific peptidases.
H-Gly-Pro-pNA: Similar to H-Asp-Pro-pNA but with glycine instead of aspartic acid.
Uniqueness
H-Asp-Pro-pNA is unique due to the presence of aspartic acid, which provides additional sites for enzymatic interaction and hydrolysis. This makes it a more versatile substrate for studying a broader range of proteolytic enzymes compared to similar compounds .
Properties
IUPAC Name |
2-[[1-(2-amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c1-2-4-9(14(22)23)16-12(20)10-5-3-6-17(10)13(21)8(15)7-11(18)19/h1,8-10H,3-7,15H2,(H,16,20)(H,18,19)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFSOCUDQQNIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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